molecular formula C21H16NO+ B280593 5-(2-Oxo-2-phenylethyl)phenanthridinium

5-(2-Oxo-2-phenylethyl)phenanthridinium

Cat. No.: B280593
M. Wt: 298.4 g/mol
InChI Key: UWIOKYAIGKSWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Oxo-2-phenylethyl)phenanthridinium, also known as Phenanthridinequinone (PQ), is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. PQ is a redox-active compound that can undergo reversible redox reactions, making it an attractive candidate for use in electrochemical devices and sensors. In

Scientific Research Applications

PQ has shown potential applications in various fields, including electrochemistry, biochemistry, and medicinal chemistry. In electrochemistry, PQ has been used as an electron mediator in enzymatic biosensors, fuel cells, and other electrochemical devices. In biochemistry, PQ has been used as a fluorescent probe for the detection of DNA and RNA. In medicinal chemistry, PQ has been explored as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of PQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. PQ has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
PQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that PQ can induce DNA damage and inhibit DNA synthesis. In vivo studies have shown that PQ can induce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of PQ is its reversible redox behavior, which makes it an attractive candidate for use in electrochemical devices and sensors. However, PQ is also highly reactive and can generate ROS, which can be a limitation for some applications.

Future Directions

There are several future directions for the research and development of PQ. One area of interest is the development of PQ-based electrochemical sensors for the detection of various analytes. Another area of interest is the exploration of PQ as an anticancer agent, including the development of PQ derivatives with improved efficacy and reduced toxicity. Additionally, the use of PQ as a fluorescent probe for the detection of DNA and RNA could be further explored.

Synthesis Methods

The synthesis of PQ can be achieved through various methods, including the oxidation of phenanthridine with potassium permanganate or the oxidation of 5-(2-Aminophenyl)-2,3-dihydro-1H-phenanthridin-6-ol with potassium dichromate. However, the most commonly used method for the synthesis of PQ is the oxidation of 5-(2-Hydroxy-2-phenylethyl)-2,3-dihydro-1H-phenanthridin-6-ol with sodium periodate.

Properties

Molecular Formula

C21H16NO+

Molecular Weight

298.4 g/mol

IUPAC Name

2-phenanthridin-5-ium-5-yl-1-phenylethanone

InChI

InChI=1S/C21H16NO/c23-21(16-8-2-1-3-9-16)15-22-14-17-10-4-5-11-18(17)19-12-6-7-13-20(19)22/h1-14H,15H2/q+1

InChI Key

UWIOKYAIGKSWAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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